molecular formula C14H15NO B14291430 3-[2-(4-Aminophenyl)ethyl]phenol CAS No. 117967-89-2

3-[2-(4-Aminophenyl)ethyl]phenol

Cat. No.: B14291430
CAS No.: 117967-89-2
M. Wt: 213.27 g/mol
InChI Key: FLVVBNWYHKWBRL-UHFFFAOYSA-N
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Description

3-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group (a hydroxyl group attached to a benzene ring) and an aminophenyl group (an amino group attached to a benzene ring) connected by an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile under specific conditions. For example, the reaction of 4-chloromethylbenzene with a nucleophile at high temperatures can yield the desired phenol compound .

Industrial Production Methods

Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

3-[2-(4-Aminophenyl)ethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both the phenol and aminophenyl groups connected by an ethyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

117967-89-2

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-[2-(4-aminophenyl)ethyl]phenol

InChI

InChI=1S/C14H15NO/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,16H,4-5,15H2

InChI Key

FLVVBNWYHKWBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)N

Origin of Product

United States

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